molecular formula C10H12BrNO2 B13131792 Methyl(R)-2-amino-2-(4-bromophenyl)propanoate

Methyl(R)-2-amino-2-(4-bromophenyl)propanoate

Cat. No.: B13131792
M. Wt: 258.11 g/mol
InChI Key: GVABMAUOGKWCBF-SNVBAGLBSA-N
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Description

Methyl®-2-amino-2-(4-bromophenyl)propanoate is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl®-2-amino-2-(4-bromophenyl)propanoate typically involves the reaction of ®-2-amino-2-(4-bromophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Methyl®-2-amino-2-(4-bromophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-2-(4-bromophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl®-2-amino-3-(4-bromophenyl)propanoate
  • Methyl®-2-amino-2-(4-chlorophenyl)propanoate
  • Methyl®-2-amino-2-(4-fluorophenyl)propanoate

Comparison: Methyl®-2-amino-2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs. The bromine atom’s size and electron-withdrawing properties can enhance the compound’s binding affinity and specificity in various applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(4-bromophenyl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3/t10-/m1/s1

InChI Key

GVABMAUOGKWCBF-SNVBAGLBSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)Br)(C(=O)OC)N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)N

Origin of Product

United States

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